1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol

Catalog No.
S12119914
CAS No.
M.F
C30H33NO
M. Wt
423.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-...

Product Name

1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol

IUPAC Name

1-cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol

Molecular Formula

C30H33NO

Molecular Weight

423.6 g/mol

InChI

InChI=1S/C30H33NO/c32-30(29-20-10-11-21-29,28-18-8-3-9-19-28)22-12-13-23-31(24-26-14-4-1-5-15-26)25-27-16-6-2-7-17-27/h1-9,14-19,29,32H,10-11,20-25H2

InChI Key

ZWSGNLCSUUIPOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC#CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)(C4=CC=CC=C4)O

1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol is a complex organic compound that features a unique structure characterized by a cyclopentyl group, dibenzylamino moiety, and a phenylpent-3-yn-1-ol framework. The molecular formula for this compound is C24H29NC_{24}H_{29}N, and it possesses a molecular weight of approximately 357.49 g/mol. Its structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The chemical behavior of 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol can be analyzed through various reactions typical of compounds containing alkyne and alcohol functional groups. Potential reactions include:

  • Nucleophilic Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Alkyne Reactivity: The alkyne moiety can participate in addition reactions with electrophiles, which may lead to the formation of new compounds or derivatives.
  • Dehydration Reactions: Under acidic conditions, the alcohol group may undergo dehydration to form an alkene.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Preliminary studies suggest that compounds similar to 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol exhibit significant biological activity, particularly in the realm of pharmacology. The dibenzylamino group is known for its ability to enhance bioactivity through interactions with biological targets such as receptors and enzymes. Specific biological activities may include:

  • Anticancer Properties: Similar compounds have shown promise in inhibiting tumor growth.
  • Antimicrobial Activity: Some derivatives possess antibacterial or antifungal properties.

The synthesis of 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol can be approached through several methods:

  • Alkyne Formation: Starting from appropriate precursors, an alkyne can be synthesized via dehydrohalogenation or elimination reactions.
  • Amine Coupling: The dibenzylamine moiety can be introduced through coupling reactions with suitable electrophiles.
  • Cyclization Reactions: Cyclopentane derivatives may be synthesized through cyclization techniques involving ring closure reactions.

These methods allow for the construction of the compound's intricate structure while providing avenues for further modifications.

Due to its unique structural attributes, 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases.
  • Material Science: Potential use in developing advanced materials due to its unique chemical properties.

Further research is needed to explore these applications fully.

Interaction studies involving 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol may focus on its binding affinity to biological targets such as enzymes and receptors. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins.
  • In Vitro Assays: To evaluate its biological activity and efficacy against disease models.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(4-Methoxyphenyl)-propynolContains a propynol groupExhibits anti-inflammatory properties
4-(Dibenzylamino)-2-butanolSimilar dibenzylamine structureKnown for neuroprotective effects
2-Amino-N-(4-fluorophenethyl)-2-methylpropanamideContains an amine and aromatic ringPotential use in pain management

These comparisons highlight the unique combination of cyclopentane and alkyne functionalities present in 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol, setting it apart from other related compounds.

This comprehensive overview provides insights into the chemical characteristics, potential applications, and significance of 1-Cyclopentyl-5-(dibenzylamino)-1-phenylpent-3-yn-1-ol within the fields of chemistry and pharmacology. Further research will elucidate its full potential and utility in various applications.

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

423.256214676 g/mol

Monoisotopic Mass

423.256214676 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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